Nav1.7 Sodium Channel Inhibition
1-(6-Aminopyridin-2-yl)ethanol exhibits measurable, albeit modest, inhibitory activity against the human voltage-gated sodium channel Nav1.7, with an IC₅₀ of 4040 nM in an automated electrophysiology assay. [1] This places it in a distinct activity bracket compared to high-potency tool compounds (e.g., Pn3a peptide, IC₅₀ = 0.9 nM [2]) or optimized small molecules (e.g., Funapide, IC₅₀ = 54 nM [3]). Its micromolar potency suggests it is not a lead-like inhibitor but rather a minimally elaborated scaffold suitable for hit-to-lead optimization where the core aminopyridine motif is desired.
| Evidence Dimension | Inhibition of human Nav1.7 sodium channel |
|---|---|
| Target Compound Data | IC₅₀ = 4040 nM |
| Comparator Or Baseline | Pn3a peptide: IC₅₀ = 0.9 nM; Funapide: IC₅₀ = 54 nM |
| Quantified Difference | 4,488-fold less potent than Pn3a; 75-fold less potent than Funapide |
| Conditions | In Vitro PatchXpress automated electrophysiology; HEK293 cells stably transfected with human Nav1.7; holding potential yielding 20-50% inactivation; 3 min compound application. [1] |
Why This Matters
This data confirms the compound is not a potent Nav1.7 blocker, thereby informing procurement for early-stage pain research where a tractable but unoptimized aminopyridine core is required.
- [1] ChEMBL. Interaction report for CHEMBL3687714: IC₅₀ = 4040.0 nM against human Nav1.7. https://targetmine.mizuguchilab.org/targetmine/report.do?id=169313117 (accessed 2026-04-16). View Source
- [2] CBRE. Nav1.7 Inhibitor | A novel peptide-based inhibitor. https://cbre.leadingedgeonly.com (accessed 2026-04-16). View Source
- [3] MedChemExpress. Funapide (XEN402) - Nav1.7 inhibitor. https://www.medchemexpress.cn/Funapide.html (accessed 2026-04-16). View Source
